2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine is a chemical compound that features a unique structure combining a cyclopropyl group, an oxadiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine typically involves the reaction of cyclopropyl-containing precursors with oxadiazole intermediates. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity to its targets, while the piperazine moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring but differ in their substituents and overall structure.
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine: This compound has a similar oxadiazole ring and cyclopropyl group but features a morpholine moiety instead of a piperazine ring.
Uniqueness
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-cyclopropyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H16N4O/c1-14-5-4-11-6-8(14)10-12-9(13-15-10)7-2-3-7/h7-8,11H,2-6H2,1H3 |
InChI Key |
HCDQMXVLYZSNHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C2=NC(=NO2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.